molecular formula C18H21FN2O3S B3918010 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-butan-2-ylacetamide

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-butan-2-ylacetamide

Cat. No.: B3918010
M. Wt: 364.4 g/mol
InChI Key: TYMGBNQZSRUPAY-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-butan-2-ylacetamide is a complex organic compound that features a benzenesulfonyl group, a fluoroaniline moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-butan-2-ylacetamide typically involves multiple steps, starting with the preparation of the fluoroaniline derivative. The fluoroaniline is then reacted with benzenesulfonyl chloride under basic conditions to form the benzenesulfonyl-fluoroaniline intermediate. This intermediate is subsequently reacted with butan-2-ylacetamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-butan-2-ylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-butan-2-ylacetamide has several scientific research applications:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of certain enzymes or as a drug candidate.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-butan-2-ylacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophilic warhead, reacting with nucleophilic residues in proteins, such as serine, threonine, or cysteine. This interaction can inhibit the activity of enzymes or modify protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Fluorobenzenesulfonimide: A commonly used electrophilic fluorinating agent in organic synthesis.

    N-Fluorodibenzenesulfonimide: Similar in structure and reactivity to N-fluorobenzenesulfonimide.

Uniqueness

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-butan-2-ylacetamide is unique due to its combination of a fluoroaniline moiety and a benzenesulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-butan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c1-3-14(2)20-18(22)13-21(17-12-8-7-11-16(17)19)25(23,24)15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMGBNQZSRUPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(C1=CC=CC=C1F)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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